molecular formula C22H29ClN2O2 B1671270 Encainidhydrochlorid CAS No. 66794-74-9

Encainidhydrochlorid

Katalognummer: B1671270
CAS-Nummer: 66794-74-9
Molekulargewicht: 388.9 g/mol
InChI-Schlüssel: OJIIZIWOLTYOBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Ventricular Tachycardia

Encainide is primarily indicated for the treatment of life-threatening ventricular tachycardia (VT). A study involving 193 patients with VT and left ventricular dysfunction demonstrated that encainide significantly reduced the frequency of VT episodes. In this study, 72% of patients showed a marked reduction in VT during Holter monitoring, with various dosing regimens employed .

2. Comparative Efficacy with Other Antiarrhythmics

A comparative study between encainide and quinidine highlighted the superior efficacy of encainide in reducing premature ventricular complexes (PVCs). Patients receiving encainide experienced a greater mean reduction in PVC frequency compared to those on quinidine. Additionally, fewer patients on encainide required dose adjustments due to adverse reactions .

Case Studies

Case Study 1: Efficacy in Patients with Left Ventricular Dysfunction

In a cohort study, encainide was administered to patients with significant left ventricular dysfunction and sustained VT. The results indicated that 34% of patients achieved effective long-term treatment outcomes with encainide, despite a notable incidence of proarrhythmic events (16%) .

Case Study 2: Long-term Management of Ventricular Arrhythmias

Another study focused on patients with recurrent ventricular arrhythmias who were treated with encainide over an extended period. The findings suggested that while encainide was effective in managing arrhythmias, careful monitoring was essential due to the potential for serious side effects, including proarrhythmia and sinus pauses .

Safety Profile

While encainide is effective, its use is associated with significant risks. The drug has been linked to proarrhythmic effects, particularly in patients with pre-existing heart conditions. Adverse cardiac events were reported in up to 16% of patients undergoing treatment . Therefore, it is crucial to conduct thorough patient evaluations before initiating therapy.

Summary of Findings

StudyPopulationTreatmentOutcome
193 patients with VTEncainide hydrochloride72% reduction in VT episodes
187 outpatientsEncainide vs. QuinidineGreater reduction in PVCs with encainide
Patients with LV dysfunctionEncainide hydrochloride34% effective long-term treatment

Wirkmechanismus

Target of Action

Encainide hydrochloride primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and conduction of electrical impulses in neurons and muscle cells, including the heart .

Mode of Action

Encainide hydrochloride acts as a sodium channel blocker . It binds to voltage-gated sodium channels, stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This interaction results in a decrease in excitability, conduction velocity, and automaticity .

Biochemical Pathways

The primary biochemical pathway affected by encainide hydrochloride is the sodium ion transport pathway . By blocking sodium channels, encainide hydrochloride disrupts the normal flow of sodium ions, which in turn affects the electrical activity of the heart .

Pharmacokinetics

Encainide hydrochloride undergoes extensive first-pass hepatic metabolism, resulting in an oral bioavailability of only 30% in extensive metabolizers . The elimination half-life is about 2.5 hours, with a systemic clearance of 1.8 l/min . In poor metabolizers, the oral bioavailability is near 88% with an elimination half-life of 8–11 hours and a systemic clearance of 0.2 l/min .

Result of Action

The action of encainide hydrochloride results in a decrease in the excitability, conduction velocity, and automaticity of the heart’s electrical system . This leads to a slowing of atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction . It also causes a slight but significant prolongation of refractory periods in these tissues .

Action Environment

The action of encainide hydrochloride can be influenced by various environmental factors. For example, the presence of liver or kidney disease can affect the drug’s metabolism and excretion, respectively . In patients with decreased kidney function, starting dosages should be decreased . No major dosage changes are required in patients with cirrhosis .

Biochemische Analyse

Biochemical Properties

Encainide hydrochloride plays a crucial role in biochemical reactions by interacting with voltage-gated sodium channels. It binds to these channels and stabilizes the neuronal membrane, thereby inhibiting the ionic fluxes necessary for impulse initiation and conduction . This interaction decreases excitability, conduction velocity, and automaticity in cardiac tissues . The compound also causes a slight but significant prolongation of refractory periods in these tissues, with the greatest effect observed in the His-Purkinje system .

Cellular Effects

Encainide hydrochloride affects various types of cells and cellular processes, particularly in cardiac tissues. It influences cell function by decreasing excitability, conduction velocity, and automaticity . This results in a slowed atrial, atrioventricular nodal, His-Purkinje, and intraventricular conduction . Additionally, encainide hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for impulse initiation and conduction . This stabilization impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to decreased ventricular excitability and increased stimulation threshold during diastole .

Molecular Mechanism

The molecular mechanism of encainide hydrochloride involves its binding to voltage-gated sodium channels . By stabilizing the neuronal membrane, it inhibits the ionic fluxes necessary for impulse initiation and conduction . This results in decreased excitability, conduction velocity, and automaticity in cardiac tissues . Encainide hydrochloride also causes a slight but significant prolongation of refractory periods, particularly in the His-Purkinje system . The compound decreases the rate of rise of the action potential without markedly affecting its duration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of encainide hydrochloride change over time. The compound is rapidly absorbed and extensively metabolized by the liver . Its major metabolites, O-demethyl encainide and 3-methoxy-O-demethyl encainide, have quantitatively different but qualitatively similar pharmacodynamic profiles . Subacute and chronic administration of encainide hydrochloride at doses representing 11 times the effective oral human dose have produced no distinct or consistent toxicologic findings . Long-term administration has shown persistent antiarrhythmic actions .

Dosage Effects in Animal Models

In animal models, the effects of encainide hydrochloride vary with different dosages. Single intravenous doses of encainide hydrochloride have been shown to prolong His-Purkinje conduction time and intraventricular conduction time without affecting refractoriness . At doses and plasma concentrations exceeding therapeutic levels, encainide hydrochloride has no major negative inotropic effects . High doses can lead to toxic effects, including increased ventricular fibrillation threshold and suppression of atrial fibrillation .

Metabolic Pathways

Encainide hydrochloride is metabolized primarily in the liver, where it undergoes extensive metabolism to form two major active metabolites: O-demethyl encainide and 3-methoxy-O-demethyl encainide . These metabolites have longer half-lives and equal or greater potency than the parent compound . The metabolic pathways involve the interaction of encainide hydrochloride with various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation .

Transport and Distribution

Encainide hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed by all routes of administration and extensively metabolized by the liver . The compound is excreted in approximately equal amounts in the urine and feces . Encainide hydrochloride interacts with voltage-gated sodium channels, which play a crucial role in its transport and distribution within cardiac tissues .

Subcellular Localization

The subcellular localization of encainide hydrochloride is primarily within the neuronal membrane, where it binds to voltage-gated sodium channels . This localization is essential for its activity and function, as it stabilizes the membrane and inhibits ionic fluxes required for impulse initiation and conduction . Encainide hydrochloride does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

Biologische Aktivität

Encainide hydrochloride is a class IC antiarrhythmic agent that has been primarily utilized for the management of various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular tachycardia. Despite its initial therapeutic promise, encainide has been withdrawn from the market due to significant proarrhythmic risks. This article delves into the biological activity of encainide hydrochloride, focusing on its mechanism of action, clinical efficacy, safety profile, and metabolic pathways.

Encainide functions as a voltage-gated sodium channel blocker . By binding to sodium channels, it stabilizes the neuronal membrane and inhibits ionic fluxes necessary for the initiation and conduction of cardiac impulses. This action leads to:

  • Decreased excitability : Reduces the likelihood of spontaneous depolarization.
  • Slowed conduction velocity : Particularly in atrial and ventricular tissues.
  • Increased effective refractory period : Prolongs the time before another action potential can be initiated, especially in ischemic myocardial areas .

Clinical Efficacy

Several studies have evaluated the clinical efficacy of encainide in treating life-threatening ventricular tachycardia (VT). A notable study involved 193 patients with VT and depressed left ventricular ejection fraction:

  • Holter Monitoring Group : Among 99 patients, 72% showed a significant reduction in VT following treatment with various dosages (25 mg to 50 mg three times daily).
  • Electrophysiologic Testing Group : In 94 patients, 34% were effectively treated long-term. However, serious proarrhythmic events were noted in 16% of these patients .

A comparative study with quinidine demonstrated that encainide produced a statistically significant greater reduction in premature ventricular complexes than quinidine during initial dosing phases and after adjustments. However, both drugs resulted in notable electrocardiographic changes without adverse reactions attributed to these alterations .

Safety Profile

Despite its efficacy, encainide's safety profile is concerning:

  • Proarrhythmic Events : Encainide was associated with a 7% incidence of serious proarrhythmic events during therapy.
  • Withdrawal from Market : Due to increased mortality rates among patients with asymptomatic heart rhythm abnormalities post-myocardial infarction, encainide was voluntarily withdrawn from the market in December 1991 .

Metabolism and Pharmacokinetics

Encainide is extensively metabolized in the liver, with two active metabolites—O-demethylencainide (ODE) and 3-methoxy-O-demethylencainide (MODE)—which exhibit greater antiarrhythmic activity than encainide itself. The elimination half-life varies significantly among individuals:

  • Rapid Metabolizers : Approximately 90% of patients exhibit a half-life of 1 to 2 hours.
  • Slow Metabolizers : Less than 10% experience a half-life extending from 6 to 11 hours .

Data Tables

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with encainide hydrochloride:

ParameterValue
Mechanism of Action Sodium channel blocker
Common Dosage 25 mg to 50 mg three times daily
Elimination Half-Life 1-2 hours (rapid), 6-11 hours (slow)
Proarrhythmic Event Incidence 7% (serious events)
Efficacy Reduction in VT Up to 72% in Holter monitoring
Long-term Effective Treatment Rate 34% (electrophysiologic testing)

Case Studies

  • Case Study on Ventricular Tachycardia Treatment :
    • A cohort of patients treated with encainide showed a significant reduction in ventricular tachycardia episodes when monitored over a period using Holter devices. The study highlighted both the efficacy and risks associated with prolonged use.
  • Comparative Efficacy Study with Quinidine :
    • In a double-blind crossover trial involving outpatients with frequent premature ventricular complexes, encainide demonstrated superior efficacy over quinidine while maintaining a better safety profile regarding adverse reactions .

Eigenschaften

IUPAC Name

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIIZIWOLTYOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049004
Record name Encainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66794-74-9
Record name Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66794-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Encainide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENCAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Unpurified 2-(2-aminophenethyl)-1-methylpiperidine (II; 14.3 g, 0.066 moles) was dissolved in 100 mL dry acetone and p-anisoyl chloride (12.1 g, 0.071 mole) was added. The reaction mixture was stirred for 16 hours, cooled to 5o, and filtered. The solid material was washed with 25 mL of cold acetone and dried in vacuo at 25o for 6 hours. The dried solid was recrystallized from isopropanol-methanol to give 15.5 g of encainide hydrochloride, m.p. 183°-185°.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
5o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process for preparing 4-methoxy-2'-[2-(1-methyl-2-piperidyl) ethyl]benzanilide (I) as the hydrochloride salt ##STR4## which comprises (a) combining α-picoline and dimethylsulfate to form the picolinium methyl sulfate salt (V) ##STR5## which is then reacted with o-nitrobenzaldehyde to produce 1-(2-nitrophenyl)-2-[2-1-methyl) pyridinium methyl sulfate]-ethanol (IV) ##STR6## (b) dehydrating (IV) by heating in a mixture of acetic acid, acetic anhydride and potassium acetate to yield 2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ] (III); ##STR7## (c) hydrogenating (III) using a platinum catalyst to generate 2-(2-aminophenethyl)-1-methylpiperidine (II); and ##STR8## (d) reacting (II) with anisoyl chloride in an organic solvent selected from the group consisting of acetone, acetonitrile, and a C2-5 alkanol, to obtain encainide hydrochloride directly.
[Compound]
Name
acetic acid, acetic anhydride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

Unpurified 2-(2-aminophenethyl)-1-methylpiperidine (II; 14.3 g, 0.066 moles) was dissolved in 100 mL dry acetone and p-anisoyl chloride (12.1 g, 0.071 mole) was added. The reaction mixture was stirred for 16 hours, cooled to 5°, and filtered. The solid material was washed with 25 mL of cold acetone and dried in vacuo at 25° for 6 hours. The dried solid was recrystallized from isopropanol-methanol to give 15.5 g of encainide hydrochloride, m.p. 183-185°.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Encainide hydrochloride
Reactant of Route 2
Encainide hydrochloride
Reactant of Route 3
Reactant of Route 3
Encainide hydrochloride
Reactant of Route 4
Reactant of Route 4
Encainide hydrochloride
Reactant of Route 5
Reactant of Route 5
Encainide hydrochloride
Reactant of Route 6
Reactant of Route 6
Encainide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.